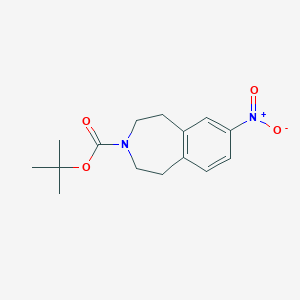

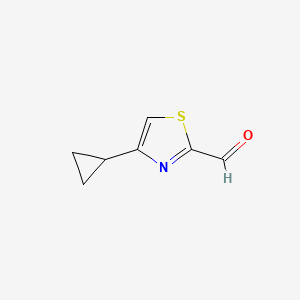

tert-butyl 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Potential

The synthesis and application of tetrahydro-[1H]-2-benzazepin-4-ones, which are related to the tert-butyl 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate structure, have been explored for their potential as selective muscarinic (M3) receptor antagonists. This synthesis route involves base-promoted additions and reductive amination steps leading to compounds with potential therapeutic applications due to their receptor selectivity. Such compounds have been evaluated for their antagonistic properties on M3 receptors from guinea pig ileum, showing significant selectivity over M2 receptors, which underscores their relevance in designing drugs for respiratory and gastrointestinal disorders where muscarinic receptor modulation is beneficial (Bradshaw et al., 2008).

Molecular Architecture and Magnetism

The compound "3-(N-tert-Butyl-N-aminoxyl)benzoic acid" demonstrates the diversity of tert-butyl substituted benzazepines in studying molecular interactions and magnetism. Its crystallization forms reveal interactions significant for materials science research, particularly in the context of designing new materials with specific magnetic properties (Baskett & Lahti, 2005).

Organic Synthesis Applications

The utility of tert-butyl substituted benzazepines in organic synthesis is highlighted by their role as intermediates in the synthesis of biologically active compounds. For example, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate serves as an important intermediate for the synthesis of benzimidazole compounds, showcasing the compound's versatility in synthetic organic chemistry (Liu Ya-hu, 2010).

Chemoselective Nitration Techniques

Chemoselective nitration methods using tert-butyl nitrite present a safe and efficient way to nitrate phenolic substrates, demonstrating another aspect of tert-butyl substituted compounds in facilitating selective organic transformations. This technique's compatibility with complex molecules such as peptides on solid support is particularly relevant for the synthesis of fluorogenic substrates for protease characterization (Koley et al., 2009).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 7-nitro-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(18)16-8-6-11-4-5-13(17(19)20)10-12(11)7-9-16/h4-5,10H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNGAICPLMKBHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(CC1)C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2647253.png)

![5-{1-[(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2647257.png)

![6-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2647259.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2647262.png)

![Ethyl 4-(1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl) benzoate](/img/structure/B2647269.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2647273.png)